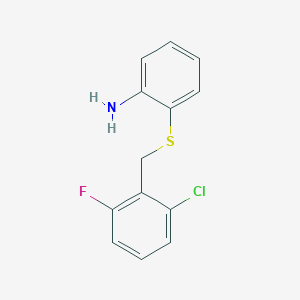

2-(2-Chloro-6-fluorobenzylthio)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

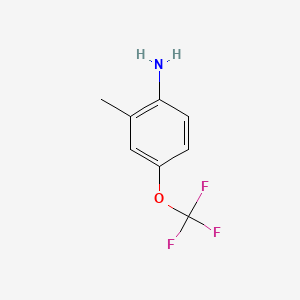

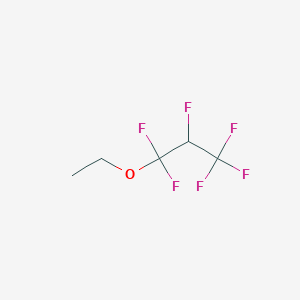

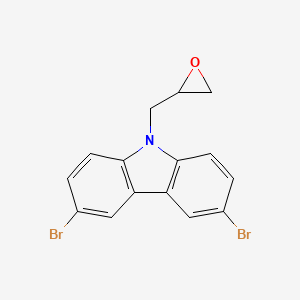

“2-(2-Chloro-6-fluorobenzylthio)aniline” is a chemical compound with the CAS Number: 646989-63-1 . It has a molecular weight of 267.75 and its IUPAC name is 2-[(2-chloro-6-fluorobenzyl)sulfanyl]aniline .

Molecular Structure Analysis

The InChI code for “2-(2-Chloro-6-fluorobenzylthio)aniline” is 1S/C13H11ClFNS/c14-10-4-3-5-11(15)9(10)8-17-13-7-2-1-6-12(13)16/h1-7H,8,16H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

Specific chemical reactions involving “2-(2-Chloro-6-fluorobenzylthio)aniline” are not available in the search results. However, anilines in general are versatile intermediates in organic chemistry and are involved in various chemical reactions .

Physical And Chemical Properties Analysis

“2-(2-Chloro-6-fluorobenzylthio)aniline” is a solid powder at ambient temperature . It has a molecular weight of 267.75 .

Aplicaciones Científicas De Investigación

Synthesis of Thiazolidinone Compounds

A study focused on synthesizing new thiazolidinone compounds derived from Schiff bases, which involved the preparation of compounds related to "2-(2-Chloro-6-fluorobenzylthio)aniline". These compounds exhibited significant biological activity and laser efficacy, demonstrating their potential in therapeutic applications and materials science. The derivatives were better at inhibiting the growth of both gram-positive and gram-negative bacteria compared to standard drugs, highlighting their antimicrobial potential (Saleh et al., 2020).

Practical Synthesis for Industrial Production

Another research highlighted the development of a practical synthesis process for a compound similar to "2-(2-Chloro-6-fluorobenzylthio)aniline". This process emphasized the use of cheap and readily available materials, robustness, and a lesser waste burden, making it suitable for industrial production. The overall yield was 82%, indicating a high-efficiency rate (Qingwen, 2011).

Photochromic and Fluorescent Properties

Research on the synthesis of polyurethane cationomers with anil groups involved compounds structurally related to "2-(2-Chloro-6-fluorobenzylthio)aniline". This study uncovered the excited state intramolecular proton transfer process, leading to fluorescent properties in polymeric films. Such findings suggest applications in creating materials with specific optical characteristics, including solid-state fluorescence for advanced material applications (Buruianǎ et al., 2005).

Ortho-Selective Chlorination

An exploration into the efficient ortho-selective chlorination of aryls using 1-chloro-1,2-benziodoxol-3-one as a chlorinating agent and oxidant for aniline derivatives revealed the versatility of these processes in synthetic organic chemistry. This methodology could enable the selective functionalization of molecules related to "2-(2-Chloro-6-fluorobenzylthio)aniline" for various chemical synthesis applications (Vinayak et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P260 (do not breathe dust/fume/gas/mist/vapours/spray) .

Propiedades

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNS/c14-10-4-3-5-11(15)9(10)8-17-13-7-2-1-6-12(13)16/h1-7H,8,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXRPQWIDUSPTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC2=C(C=CC=C2Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381613 |

Source

|

| Record name | 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-6-fluorobenzylthio)aniline | |

CAS RN |

646989-63-1 |

Source

|

| Record name | 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)

![4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride](/img/structure/B1350611.png)